molecular formula C9H10O4S B8509807 2,4-Dimethoxy-5-mercaptobenzoic acid

2,4-Dimethoxy-5-mercaptobenzoic acid

Cat. No. B8509807
M. Wt: 214.24 g/mol
InChI Key: TVMQLKVUYYNICJ-UHFFFAOYSA-N
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Patent
US04673686

Procedure details

145 g of 2,4-dimethoxy-5-chlorosulphonyl benzoic acid, 393 ml of acetic acid and 230.5 g of tin are placed in a 6 liter flask fitted with an agitator, a thermometer and a dropping funnel, and the thick suspension is heated to 40° C. 1,009 ml of hydrochloric acid (density 1.18) is added drop by drop while cooling so as to keep the temperature at from 40° to 45°. The reaction is exothermic. The suspension dissolves gradually, the more acid is added, but the tin salts are precipitated about midway through the adding process. When all the acid has been added the water bath is heated to 55°-60° until the tin has dissolved. 2 liters of water is added and the acid which has precipitated is drained and washed with 460 ml of 10% hydrochloric acid, then with water. It is immediately re-dissolved in water and the necessary soda, the solution is filtered with charcoal, and the acid is re-precipitated by adding concentrated hydrochloric acid. The precipitate is drained, washed with water and dried in an oven at 40°.
Quantity
145 g
Type
reactant
Reaction Step One
Name
Quantity
230.5 g
Type
reactant
Reaction Step One
Quantity
393 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[C:10]([O:12][CH3:13])[C:9]([S:14](Cl)(=O)=O)=[CH:8][C:4]=1[C:5]([OH:7])=[O:6].[Sn].Cl>C(O)(=O)C>[CH3:1][O:2][C:3]1[CH:11]=[C:10]([O:12][CH3:13])[C:9]([SH:14])=[CH:8][C:4]=1[C:5]([OH:7])=[O:6] |^3:17|

Inputs

Step One
Name
Quantity
145 g
Type
reactant
Smiles
COC1=C(C(=O)O)C=C(C(=C1)OC)S(=O)(=O)Cl
Name
Quantity
230.5 g
Type
reactant
Smiles
[Sn]
Name
Quantity
393 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with an agitator
TEMPERATURE
Type
TEMPERATURE
Details
while cooling so as
CUSTOM
Type
CUSTOM
Details
at from 40° to 45°
DISSOLUTION
Type
DISSOLUTION
Details
The suspension dissolves gradually
ADDITION
Type
ADDITION
Details
the more acid is added
CUSTOM
Type
CUSTOM
Details
the tin salts are precipitated about midway through the adding process
ADDITION
Type
ADDITION
Details
When all the acid has been added the water bath
TEMPERATURE
Type
TEMPERATURE
Details
is heated to 55°-60° until the tin
DISSOLUTION
Type
DISSOLUTION
Details
has dissolved
ADDITION
Type
ADDITION
Details
2 liters of water is added
CUSTOM
Type
CUSTOM
Details
the acid which has precipitated
WASH
Type
WASH
Details
washed with 460 ml of 10% hydrochloric acid
DISSOLUTION
Type
DISSOLUTION
Details
It is immediately re-dissolved in water
FILTRATION
Type
FILTRATION
Details
the necessary soda, the solution is filtered with charcoal
CUSTOM
Type
CUSTOM
Details
the acid is re-precipitated
ADDITION
Type
ADDITION
Details
by adding concentrated hydrochloric acid
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in an oven at 40°

Outcomes

Product
Name
Type
Smiles
COC1=C(C(=O)O)C=C(C(=C1)OC)S

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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